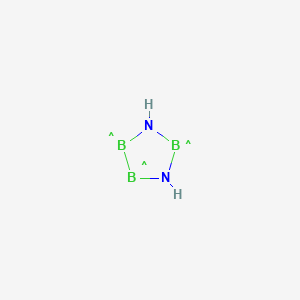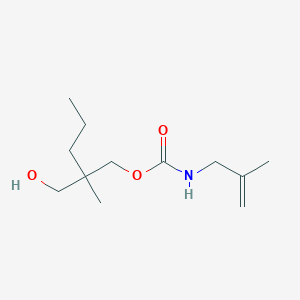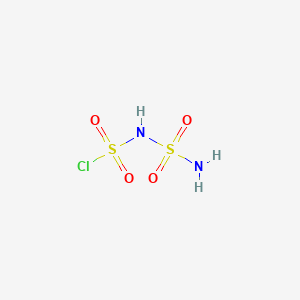
Acetic acid;2-phenylsulfanylpropan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid;2-phenylsulfanylpropan-1-ol is an organic compound that combines the properties of acetic acid and a phenylsulfanyl-substituted alcohol
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;2-phenylsulfanylpropan-1-ol typically involves the reaction of 2-phenylsulfanylpropan-1-ol with acetic anhydride or acetyl chloride under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid to facilitate the esterification process. The reaction conditions include maintaining a temperature range of 50-70°C and stirring the mixture for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to optimize the yield and purity of the product. The reaction mixture is subjected to distillation and purification steps to isolate the desired compound.
Análisis De Reacciones Químicas
Types of Reactions
Acetic acid;2-phenylsulfanylpropan-1-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or alkanes.
Substitution: The phenylsulfanyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like sodium hydroxide (NaOH) and halogens (Cl₂, Br₂) are employed.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted phenylsulfanyl derivatives.
Aplicaciones Científicas De Investigación
Acetic acid;2-phenylsulfanylpropan-1-ol has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of acetic acid;2-phenylsulfanylpropan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and hydrophobic interactions with target molecules, influencing their activity and function. The phenylsulfanyl group can also participate in electron transfer processes, affecting redox reactions and signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
2-Phenylsulfanylpropan-1-ol: Lacks the acetic acid moiety, resulting in different reactivity and applications.
Acetic acid: A simpler molecule without the phenylsulfanyl group, used widely in industry and research.
Phenylsulfanyl derivatives: Compounds with similar structures but different substituents, leading to varied chemical properties.
Uniqueness
Acetic acid;2-phenylsulfanylpropan-1-ol is unique due to the combination of acetic acid and phenylsulfanyl functionalities, which confer distinct chemical reactivity and potential applications. The presence of both groups allows for versatile chemical transformations and interactions with biological targets.
Propiedades
Número CAS |
32300-63-3 |
|---|---|
Fórmula molecular |
C11H16O3S |
Peso molecular |
228.31 g/mol |
Nombre IUPAC |
acetic acid;2-phenylsulfanylpropan-1-ol |
InChI |
InChI=1S/C9H12OS.C2H4O2/c1-8(7-10)11-9-5-3-2-4-6-9;1-2(3)4/h2-6,8,10H,7H2,1H3;1H3,(H,3,4) |
Clave InChI |
QIAPARYAHVEBMU-UHFFFAOYSA-N |
SMILES canónico |
CC(CO)SC1=CC=CC=C1.CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(2,5-Dioxopyrrolidin-1-yl)ethyl]-N-phenylbutanamide](/img/structure/B14684206.png)



![2,6-Dichloro-N-{[4-(propan-2-yl)phenyl]carbamoyl}benzamide](/img/structure/B14684223.png)
![3,11-Dithia-17,18-diazatricyclo[11.3.1.15,9]octadeca-1(17),5,7,9(18),13,15-hexaene](/img/structure/B14684229.png)

![5-Thia-2,8-diazadibenzo[cd,lm]cyclopenta[ghi]perylene-1,3,7,9(2H,8H)-tetrone](/img/structure/B14684248.png)
![Furo[3,4-f]isobenzofuran-1,3,5,7-tetrone; 1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene](/img/structure/B14684255.png)

![Dibenzo[b,d]thiophene-1-carboxylic acid](/img/structure/B14684266.png)



